N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with appropriate benzyl bromide derivatives in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of inflammatory mediators like prostaglandins . Additionally, it can interfere with the replication of microbial DNA, leading to antimicrobial effects .
Comparison with Similar Compounds
N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
Benzothiazole-2-thiol: Known for its antimicrobial properties.
2-methylbenzothiazole derivatives: Used as MAO inhibitors and in the treatment of neurological disorders.
Benzo[d]thiazol-2-yl derivatives: Exhibiting anti-inflammatory and anticancer activities.
These compounds share a common benzothiazole core but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS3/c1-21-11-3-2-4-12-14(11)18-16(23-12)19-15(20)9-5-6-10-13(7-9)22-8-17-10/h2-8H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPVWIAQZNVPNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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